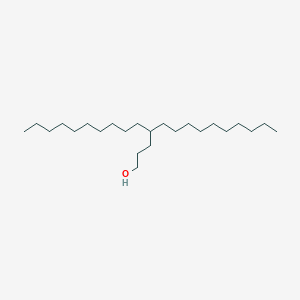
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl, also known as DCB, is a compound that belongs to the family of N-acyl arylhydroxylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl inhibits cytochrome P450 enzymes by binding to the heme group in the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme activity. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to be a non-competitive inhibitor of cytochrome P450 enzymes, which means that it does not compete with the substrate for binding to the enzyme.
Effets Biochimiques Et Physiologiques
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to have several biochemical and physiological effects. It has been shown to inhibit the metabolism of several drugs, including warfarin, phenytoin, and tamoxifen. This inhibition can lead to increased drug concentrations in the body, which can have both beneficial and detrimental effects depending on the drug. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has also been shown to have anti-inflammatory properties, which may be due to its inhibition of cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has several advantages for lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, which makes it a valuable tool for studying drug metabolism in vitro. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has some limitations. It is not a selective inhibitor of cytochrome P450 enzymes and can inhibit the activity of multiple enzymes. This can make it difficult to interpret the results of experiments using 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl.
Orientations Futures
There are several future directions for the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in scientific research. One direction is the development of more selective inhibitors of cytochrome P450 enzymes. This would allow researchers to study the metabolism of specific drugs and xenobiotics without affecting other enzymes. Another direction is the use of 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl in drug discovery and development. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to identify drugs that are metabolized by specific cytochrome P450 enzymes, which can help to predict drug-drug interactions and potential adverse effects. Additionally, 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be used to study the effects of genetic polymorphisms on drug metabolism, which can help to personalize drug therapy.
Méthodes De Synthèse
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzoyl chloride with 4-acetylaminobiphenyl in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the body. 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2D6. This makes 2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl a valuable tool for studying the metabolism of drugs and xenobiotics in vitro.
Propriétés
Numéro CAS |
119411-18-6 |
|---|---|
Nom du produit |
2,6-Dichlorobenzoyloxy-4-acetylaminobiphenyl |
Formule moléculaire |
C21H15Cl2NO3 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
(N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3 |
Clé InChI |
XHNVDCZMXVOBSG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl |
Autres numéros CAS |
119411-18-6 |
Synonymes |
N-(1,1'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)

